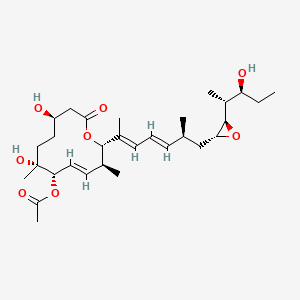

pladienolide B

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUORKJIJYJNW-QHOUZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098499 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445493-23-2 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Mechanism of Action of Pladienolide B

This guide provides a comprehensive technical overview of the mechanism of action of pladienolide B, a potent natural product that targets the spliceosome. It is intended for researchers, scientists, and drug development professionals interested in the intricacies of pre-mRNA splicing and the therapeutic potential of spliceosome modulators.

Introduction: The Spliceosome - A Dynamic Molecular Machine

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and the coding exons are ligated together. This intricate process is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome is composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and over 100 proteins, which assemble in a stepwise manner on the pre-mRNA substrate.

The fidelity of splicing is critical for the production of functional proteins. Errors in this process can lead to the generation of aberrant proteins and are implicated in numerous human diseases, including various forms of cancer. This makes the spliceosome an attractive target for therapeutic intervention.

This compound: A Potent Modulator of the Spliceosome

This compound is a 12-membered macrolide natural product originally isolated from the bacterium Streptomyces platensis. It has demonstrated potent antitumor activity by inhibiting pre-mRNA splicing.[1][2] this compound and its derivatives have become invaluable chemical probes for dissecting the complex mechanisms of the spliceosome and have paved the way for the development of novel anti-cancer therapies.[1][3]

The Direct Target: The SF3b Complex

Biochemical studies have unequivocally identified the Splicing Factor 3b (SF3b) complex as the direct molecular target of this compound.[1][4][5] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which plays a crucial role in recognizing the branch point sequence (BPS) within the intron—a critical early step in spliceosome assembly.[6][7]

Specifically, this compound binds to a pocket formed by two key proteins within the SF3b complex: SF3B1 and PHF5A .[8][9] This binding site is located in a region of SF3B1 that is essential for its interaction with the pre-mRNA.

The Molecular Mechanism of Action: A Step-by-Step Inhibition

The binding of this compound to the SF3B1-PHF5A interface induces a conformational change in the SF3b complex, leading to the inhibition of splicing through a competitive mechanism.[9][10][11][12]

-

Inhibition of U2 snRNP Binding: this compound's interaction with SF3B1 interferes with the stable association of the U2 snRNP with the pre-mRNA's branch point sequence.[13]

-

Competitive Inhibition: Cryo-electron microscopy (cryo-EM) studies have revealed that this compound occupies the same binding pocket that normally accommodates the branch point adenosine of the pre-mRNA.[10][11][12] This direct competition prevents the proper recognition and binding of the intron, effectively stalling the splicing process.

-

Stalling Spliceosome Assembly: By preventing the stable integration of the U2 snRNP, this compound arrests the spliceosome assembly at the A complex stage.[14][15] This prevents the subsequent recruitment of the U4/U5/U6 tri-snRNP and the transition to the catalytically active B complex.[7][16]

The overall effect is a global disruption of pre-mRNA splicing, leading to the accumulation of unspliced pre-mRNAs and the retention of introns in the mature mRNA transcripts.[17][18] This results in the production of non-functional or truncated proteins, ultimately triggering cellular stress responses.

Cellular Consequences of Splicing Inhibition

The disruption of splicing by this compound has profound effects on cellular physiology, particularly in rapidly dividing cancer cells which are often more reliant on efficient splicing for their survival.

-

Alternative Splicing Modulation: this compound does not simply block all splicing but rather modulates alternative splicing patterns.[3][17] This can lead to a switch in the production of certain protein isoforms, for example, from anti-apoptotic to pro-apoptotic forms of proteins like MCL-1 and BCL-X.[17][19]

-

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily at the G1 and G2/M phases.[13]

-

Induction of Apoptosis: The accumulation of aberrant mRNAs and dysfunctional proteins triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis.[14][17][18]

Experimental Protocols for Studying this compound's Mechanism

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the splicing reaction in a cell-free system.

Methodology:

-

Prepare HeLa Nuclear Extract:

-

Culture HeLa cells to a high density.

-

Harvest cells and swell in a hypotonic buffer.

-

Lyse the cells using a Dounce homogenizer.

-

Isolate the nuclei by centrifugation.

-

Extract nuclear proteins using a high-salt buffer.

-

Dialyze the extract against a storage buffer and store at -80°C.

-

-

In Vitro Transcription of Pre-mRNA Substrate:

-

Linearize a plasmid containing a model pre-mRNA transcript with a restriction enzyme.

-

Transcribe the pre-mRNA in vitro using T7 RNA polymerase and incorporate a radiolabel (e.g., [α-³²P]UTP).

-

Purify the radiolabeled pre-mRNA transcript.

-

-

Splicing Reaction:

-

Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate.

-

Add varying concentrations of this compound (or DMSO as a control) to the reactions.

-

Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

-

-

RNA Analysis:

-

Stop the reactions and extract the RNA.

-

Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA bands by autoradiography.

-

Quantify the band intensities to determine the percentage of splicing inhibition.[20]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a drug with its protein target in a cellular context.

Methodology:

-

Cell Treatment:

-

Culture cells (e.g., a cancer cell line) to confluence.

-

Treat the cells with this compound or a vehicle control for a defined period.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble SF3B1 in each sample by Western blotting using an anti-SF3B1 antibody.

-

Binding of this compound is expected to stabilize SF3B1, resulting in a higher melting temperature compared to the control.[21]

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in visualizing the interaction between this compound and the spliceosome at near-atomic resolution.

Workflow:

Resistance Mutations: Confirming the Target

The emergence of resistance to this compound provides strong genetic evidence for its mechanism of action. Mutations in the SF3B1 gene, particularly at residue Arginine 1074 (R1074H), have been shown to confer resistance to the cytotoxic effects of this compound.[17] These mutations are located within the this compound binding pocket and likely reduce the binding affinity of the compound, thus validating SF3B1 as the primary target.[22]

Therapeutic Implications and Future Directions

The potent and selective activity of this compound against cancer cells has established the spliceosome as a bona fide therapeutic target.[3][18] Several synthetic analogs of this compound, such as E7107, have entered clinical trials for the treatment of various solid tumors and hematological malignancies.[19][23]

Future research in this area will likely focus on:

-

Developing next-generation spliceosome modulators with improved efficacy and safety profiles.

-

Identifying biomarkers to predict which patients are most likely to respond to spliceosome-targeted therapies.

-

Exploring combination therapies that pair spliceosome inhibitors with other anti-cancer agents.

Quantitative Data Summary

| Compound | Target | IC50 (Cell Proliferation) | Mechanism of Action |

| This compound | SF3B1 | 1.6-4.9 nM (gastric cancer cells) | Competitive inhibitor of pre-mRNA binding |

| E7107 | SF3B1 | 1.0-20 nM (various cancer cell lines)[23] | Competitive inhibitor of pre-mRNA binding |

References

-

GlpBio. (2024, February 2). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. [Link]

-

Lagisetti, C., et al. (n.d.). Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B. NIH. [Link]

-

Bonavida, B., et al. (n.d.). The development and application of small molecule modulators of SF3b as therapeutic agents for cancer. NIH. [Link]

-

Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS One. [Link]

-

Effenberger, T., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry. [Link]

-

Sciarrillo, R., et al. (2024). Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target. International Journal of Biological Sciences. [Link]

-

Chen, L., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [Link]

-

Salton, M., et al. (2011). Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment. PMC - PubMed Central. [Link]

-

Martín, P., et al. (2021). Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug. Journal of Experimental & Clinical Cancer Research. [Link]

-

ResearchGate. (n.d.). In vitro experiments inhibiting splicing process using Pladienolide-B.... [Link]

-

DeNicola, M., et al. (2022). Targeted high throughput mutagenesis of the human spliceosome reveals its in vivo operating principles. bioRxiv. [Link]

-

Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology. [Link]

-

ProQuest. (n.d.). Mechanism of Anti-Tumor Compounds That Inhibit the Spliceosome. [Link]

-

Hoshino, A., et al. (2024). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish. PMC - PubMed Central. [Link]

-

Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]

-

ResearchGate. (n.d.). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish | Request PDF. [Link]

-

Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Impact of PB analogs on in vitro splicing. A, denaturing gel analysis.... [Link]

-

Effenberger, T., et al. (2014). Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages. NIH. [Link]

-

Kurtz, S. E., et al. (2019). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. PMC - PubMed Central. [Link]

-

Finci, L., et al. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PMC - PubMed Central. [Link]

-

eScholarship.org. (n.d.). Developing an in vitro thermal shift assay to assess target engagement of spliceosome inhibitors. [Link]

-

ResearchGate. (n.d.). This compound inhibited SF3b1 expression. (A) The effect of.... [Link]

-

ResearchGate. (n.d.). The SF3B1 inhibitor this compound inhibits the HSR in a dose-dependent.... [Link]

-

Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]

-

ResearchGate. (n.d.). Engineering oncogenic hotspot mutations on SF3B1 via CRISPR-directed PRECIS mutagenesis. [Link]

-

Chen, L., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cell. Taylor & Francis Online. [Link]

-

Frank, F., et al. (2021). Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response. NIH. [Link]

-

Ludwig, S. (2020). Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro. eDiss. [Link]

-

Bradley, R. K., et al. (2020). Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). This compound significantly inhibited HeLa cell viability and colony.... [Link]

-

Finci, L., et al. (2018). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. PubMed. [Link]

-

Webb, T. R., et al. (2017). A Challenging Pie to Splice: Drugging the Spliceosome. PMC - PubMed Central. [Link]

-

Webb, T. R., et al. (2019). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. MDPI. [Link]

-

Hong, D. S., et al. (2013). Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. AACR Journals. [Link]

-

Semantic Scholar. (n.d.). The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action. [Link]

-

Fica, S. M., et al. (2017). Cryo-EM snapshots of the spliceosome: structural insights into a dynamic ribonucleoprotein machine. NIH. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Anti-Tumor Compounds That Inhibit the Spliceosome - ProQuest [proquest.com]

- 7. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]

- 8. Targeted high throughput mutagenesis of the human spliceosome reveals its in vivo operating principles | bioRxiv [biorxiv.org]

- 9. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action | Semantic Scholar [semanticscholar.org]

- 13. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death | PLOS One [journals.plos.org]

- 15. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]

- 17. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Exploring Splicing Modulation as an Innovative Approach to Combat Pancreatic Cancer: SF3B1 Emerges as a Prognostic Indicator and Therapeutic Target [ijbs.com]

- 20. researchgate.net [researchgate.net]

- 21. escholarship.org [escholarship.org]

- 22. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

Pladienolide B: A Technical Guide to its Origin, Synthesis, and Spliceosome-Modulating Activity

This guide provides an in-depth technical overview of pladienolide B, a potent natural product derived from Streptomyces platensis. It is intended for researchers, scientists, and drug development professionals interested in its biosynthesis, mechanism of action as a spliceosome inhibitor, and synthetic strategies.

Introduction: Discovery and Significance

This compound is a 12-membered macrolide that was first isolated in 2004 from the fermentation broth of Streptomyces platensis Mer-11107 by researchers at Eisai.[1][2][3] Initially identified through a cell-based reporter assay for inhibitors of hypoxia-induced gene expression controlled by the human VEGF promoter, it quickly garnered significant attention for its potent antitumor activities.[1][2][4] this compound exhibits strong growth-inhibitory activity against a wide range of human cancer cell lines, with IC50 values in the low nanomolar range.[1][4] Its unique mechanism of action, which sets it apart from other anticancer drugs, involves the modulation of pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[5][6] This has positioned this compound and its derivatives as valuable tools for studying splicing and as promising leads for the development of novel cancer therapeutics.[7][8]

The Producing Organism: Streptomyces platensis

Streptomyces platensis is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, a group renowned for its prolific production of secondary metabolites with diverse biological activities, including many clinically important antibiotics and antitumor agents. The strain Mer-11107 was originally isolated from a soil sample in Kanagawa, Japan.[3]

Fermentation and Production

The production of pladienolides is achieved through submerged fermentation of S. platensis. While the wild-type strain produces a family of related compounds (pladienolides A-G), metabolic engineering and optimization of fermentation conditions have been employed to enhance the yield of the most potent congener, this compound.[1][2][3] For instance, engineered strains of S. platensis have been developed to improve production titers.[1] One-pot fermentation strategies have also been explored, such as expressing a heterologous cytochrome P450 gene in S. platensis to directly produce hydroxylated derivatives like pladienolide D.[9]

Biosynthesis of this compound

The biosynthetic pathway of this compound is encoded by the pld gene cluster in Streptomyces platensis.[10] The core structure is assembled by a type I polyketide synthase (PKS) system, followed by a series of post-PKS modifications.

The pld biosynthetic gene cluster comprises genes encoding for:

-

Post-PKS Tailoring Enzymes (PldB, PldC, PldD): These enzymes carry out crucial modifications, including hydroxylation, epoxidation, and acetylation, to generate the final bioactive molecule.[10][11]

-

Transcriptional Regulator (PldR): This protein acts as a pathway-specific activator, and its overexpression has been shown to reactivate and enhance pladienolide production in domesticated lab strains.[10][12]

The proposed biosynthetic pathway involves the PKS product being acetylated by PldC, followed by hydroxylation and epoxidation by PldB and PldD to yield this compound.[10][11] The study of biosynthetic intermediates has highlighted the importance of these tailoring reactions, particularly the formation of the 18,19-epoxide, for the compound's biological activity.[10]

Caption: Figure 1: Simplified schematic of the this compound biosynthetic pathway.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its potent antitumor effects by directly targeting the spliceosome, the large ribonucleoprotein complex responsible for pre-mRNA splicing.[8][13] Specifically, it binds to the splicing factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][14][5]

The binding of this compound to SF3b interferes with the interaction between the U2 snRNP and the pre-mRNA, leading to a disruption of the splicing process.[8][13] This results in the accumulation of unspliced mRNA transcripts and the generation of non-functional mRNAs, ultimately leading to the dysregulation of gene expression.[15][8] The consequences of this splicing inhibition at the cellular level include:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at both the G1 and G2/M phases.[1][15][13]

-

Apoptosis: The disruption of normal splicing patterns triggers programmed cell death, or apoptosis, in cancer cells.[16][17]

A crystal structure of SF3b bound by this compound has provided detailed insights into its mode of action at the molecular level.[1] The binding affinities of pladienolide derivatives to the SF3b complex have been shown to correlate strongly with their inhibitory activities on cell proliferation.[5]

Caption: Figure 2: The mechanism of action of this compound.

Antitumor Activity Data

The potent antitumor activity of this compound has been demonstrated across a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Gastric Cancer Cell Lines (mean) | Gastric Cancer | 1.6 ± 1.2 | [14] |

| Primary Cultured Gastric Cancer Cells (mean) | Gastric Cancer | 4.9 ± 4.7 | [14] |

| U251 | Human Glioma | low nanomolar | [2][4] |

Total Synthesis Strategies

The complex stereochemical architecture of this compound, which includes 10 stereogenic centers, has made it a challenging and attractive target for total synthesis.[1][18] Several research groups have reported successful total syntheses, employing a variety of strategic approaches. These routes typically range in length from 16 to 22 steps in the longest linear sequence.[1]

Key synthetic strategies have included:

-

Convergent Approaches: Many syntheses employ a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together in the later stages.[1][19] Common coupling reactions used include Suzuki and Stille cross-couplings.[1]

-

Asymmetric Catalysis: Asymmetric reactions, such as alcohol-mediated carbonyl crotylations catalyzed by ruthenium and iridium, have been utilized to establish key stereocenters with high diastereoselectivity.[1][18]

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool that has been used to form the 12-membered macrocyclic core of this compound.[7]

-

Julia-Kocienski Olefination: This reaction has been employed for the stereoselective formation of double bonds within the molecule.[19]

One notable synthesis achieved the total synthesis of this compound in a longest linear sequence of 10 steps, showcasing a highly efficient and step-economical route.[1][18]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces platensis

This protocol is a generalized procedure based on published methods.[2][3][20]

Step 1: Fermentation

-

Inoculate a seed culture of Streptomyces platensis Mer-11107 in a suitable seed medium.

-

Incubate the seed culture on a rotary shaker until sufficient growth is achieved.

-

Transfer the seed culture to a production medium containing soluble starch, corn steep liquor, dry yeast, corn gluten meal, and calcium carbonate.

-

Incubate the production culture for several days on a rotary shaker to allow for the production of pladienolides.

Step 2: Extraction

-

Harvest the fermentation broth.

-

Extract the broth twice with an equal volume of n-butanol.

-

Combine the organic extracts and concentrate them in vacuo to yield a crude brown syrup.

Step 3: Preliminary Purification

-

Apply the crude extract to a Sephadex LH-20 gel chromatography column.

-

Elute with a suitable solvent system (e.g., THF-MeOH).

-

Collect fractions and concentrate the active fractions in vacuo.

Step 4: Chromatographic Separation

-

Subject the partially purified extract to silica gel column chromatography.

-

Elute with a gradient of a non-polar and a polar solvent (e.g., n-hexane and ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 5: Final Purification

-

Combine fractions containing this compound.

-

Perform final purification using reversed-phase HPLC.

-

Elute with a gradient of water and acetonitrile.

-

Collect the pure this compound fraction and confirm its identity and purity by spectroscopic methods (NMR, MS).

Caption: Figure 3: A generalized workflow for the isolation and purification of this compound.

In Vitro Splicing Assay

This protocol outlines a general method to assess the effect of this compound on pre-mRNA splicing in vitro.[5]

Step 1: Preparation of Nuclear Extract

-

Culture HeLa cells to a sufficient density.

-

Harvest the cells and prepare nuclear extracts containing active spliceosomes according to standard protocols.

Step 2: In Vitro Splicing Reaction

-

Prepare a reaction mixture containing the nuclear extract, a radiolabeled pre-mRNA substrate, ATP, and other necessary buffer components.

-

Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

-

Incubate the reactions at 30°C for a specified time to allow for splicing to occur.

Step 3: RNA Extraction and Analysis

-

Stop the splicing reactions and extract the RNA.

-

Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled RNA species by autoradiography.

Step 4: Data Analysis

-

Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA.

-

Determine the percentage of splicing inhibition at each concentration of this compound.

-

Calculate the IC50 value for splicing inhibition.

Conclusion and Future Perspectives

This compound stands out as a remarkable natural product with a potent and specific mechanism of action against a critical cellular process. Its ability to modulate pre-mRNA splicing by targeting the SF3b complex has not only provided a powerful tool for dissecting the intricacies of this fundamental biological process but has also opened up a new avenue for cancer therapy. The development of synthetic analogs, such as H3B-8800, which has entered clinical trials, underscores the therapeutic potential of targeting the spliceosome.[1][7] Future research will likely focus on elucidating the full spectrum of splicing events affected by this compound, understanding the mechanisms of resistance, and designing next-generation splicing modulators with improved efficacy and safety profiles.

References

-

Rhoades, K. R., et al. (2021). Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. Angewandte Chemie International Edition, 60(25), 13923-13928. [Link]

-

Lee, S., & Kim, S. (2022). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Molecules, 27(19), 6529. [Link]

-

Ghosh, A. K., & Anderson, D. D. (2012). Enantioselective Total Synthesis of this compound: A Potent Spliceosome Inhibitor. Organic Letters, 14(18), 4730–4733. [Link]

-

Booth, T. J., et al. (2020). Production of novel pladienolide analogues through native expression of a pathway-specific activator. Chemical Science, 11(31), 8249–8255. [Link]

-

Rhoades, K. R., et al. (2021). Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. Angewandte Chemie International Edition in English, 60(25), 13923-13928. [Link]

-

Ghosh, A. K., & Anderson, D. D. (2012). Enantioselective total synthesis of this compound: a potent spliceosome inhibitor. Organic Letters, 14(18), 4730-4733. [Link]

-

Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology, 3(9), 570-575. [Link]

-

GlpBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. [Link]

-

Sato, A., et al. (2012). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 103(8), 1536-1541. [Link]

-

Wang, Y., et al. (2021). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Journal of Receptors and Signal Transduction, 41(1), 74-81. [Link]

-

Booth, T. J., et al. (2020). Production of novel pladienolide analogues through native expression of a pathway-specific activator. Chemical Science, 11(31), 8249-8255. [Link]

-

Sakai, T., et al. (2004). Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. I. Taxonomy, fermentation, isolation and screening. The Journal of Antibiotics, 57(3), 173-179. [Link]

-

Mizui, Y., et al. (2004). Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. III. In vitro and in vivo antitumor activities. The Journal of Antibiotics, 57(3), 188-196. [Link]

-

Yokoi, A., et al. (2011). Biological validation that SF3b is a target of the antitumor macrolide pladienolide. FEBS Journal, 278(24), 4870-4879. [Link]

-

Inman, W. T., et al. (2024). Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide-B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish. Birth Defects Research, 116(11), e2404. [Link]

-

Sakai, T., et al. (2004). Pladienolides, New Substances from Culture of Streptomyces platensis Mer-11107 I. Taxonomy, Fermentation, I. The Journal of Antibiotics, 57(3), 173-179. [Link]

-

Zhang, Y., et al. (2020). This compound significantly inhibited HeLa cell viability and colony... ResearchGate. [Link]

-

Booth, T. J., et al. (2020). Production of novel pladienolide analogues through native expression of a pathway specific activator. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. ResearchGate. [Link]

-

Booth, T. J., et al. (2020). Production of novel pladienolide analogues through native expression of a pathway-specific activator. Chemical Science. [Link]

-

Machida, K., et al. (2009). One-pot fermentation of pladienolide D by Streptomyces platensis expressing a heterologous cytochrome P450 gene. Journal of Bioscience and Bioengineering, 107(6), 596-600. [Link]

-

Mizui, Y., et al. (2004). Pladienolides, New Substances from Culture of Streptomyces platensis Mer-11107. The Journal of Antibiotics, 57(3), 188-196. [Link]

-

Li, Y., et al. (2018). Isolation, purification and structural identification of components with antitumor activity produced by Streptomyces strain NOV-082. ResearchGate. [Link]

Sources

- 1. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. I. Taxonomy, fermentation, isolation and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. III. In vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. One-pot fermentation of pladienolide D by Streptomyces platensis expressing a heterologous cytochrome P450 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of novel pladienolide analogues through native expression of a pathway-specific activator - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. rndsystems.com [rndsystems.com]

- 14. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Pladienolide B: A Deep Dive into its Spliceosome-Targeting Biological Activity and Cytotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pladienolide B, a 12-membered macrolide natural product isolated from Streptomyces platensis, has emerged as a molecule of significant interest in oncology and cell biology.[1][2][3] Its potent anti-tumor activity stems from a novel mechanism of action: the direct inhibition of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, its cytotoxic profile, and the experimental methodologies used to characterize its effects. We will explore the molecular interactions that lead to splicing modulation, the downstream consequences for cancer cells, including cell cycle arrest and apoptosis, and the clinical potential of targeting this fundamental cellular process.

Mechanism of Action: Precise Inhibition of the Spliceosome Machinery

The profound biological activity of this compound is rooted in its ability to target a core component of the pre-mRNA splicing machinery. This process is fundamental for the expression of over 95% of human genes, making its disruption a powerful therapeutic strategy.[5]

The Molecular Target: Splicing Factor 3b (SF3B) Complex

Pre-mRNA splicing involves the precise removal of non-coding regions (introns) and the ligation of coding regions (exons) to form mature messenger RNA (mRNA).[4][6] This intricate task is performed by the spliceosome, a large and dynamic ribonucleoprotein complex. A key early step in spliceosome assembly is the recognition of the intron's branch point sequence (BPS) by the U2 small nuclear ribonucleoprotein (snRNP).[7]

This compound exerts its effects by directly binding to the SF3B complex , a critical subcomplex of the U2 snRNP.[3][4][7] Specifically, extensive research has identified the SF3B1 subunit as the direct molecular target of this compound.[1][8][9][10]

The Consequence of Binding: Halting Spliceosome Assembly

The binding of this compound to SF3B1 is not merely an association; it is a functional blockade. This interaction physically interferes with the stable binding of the U2 snRNP to the pre-mRNA's branch point sequence.[8][10] The causality is direct: by occupying a critical pocket on SF3B1, this compound prevents the conformational changes required for high-affinity BPS recognition.

This disruption effectively stalls the spliceosome assembly process at an early stage. The spliceosome is unable to progress from the "A complex" (U2 snRNP bound to the branch point) to the subsequent "pre-B complex" (the recruitment of the U4/U6.U5 tri-snRNP).[7][8] The ultimate molecular outcome is the accumulation of unspliced pre-mRNA transcripts within the nucleus, characterized by widespread intron retention .[1][4][10][11]

Downstream Cellular Ramifications

The failure to produce mature mRNA has catastrophic consequences for the cell. The effects are pleiotropic, arising from the global dysregulation of gene expression.[4] Key outcomes include:

-

Modulation of Alternative Splicing: For genes that remain partially processed, this compound can alter the choice of splice sites. This is critically important in cancer, as it can shift the balance of protein isoforms. For example, treatment can favor the production of pro-apoptotic variants of key oncogenes and tumor suppressors, such as BCL-XS (from BCL2L1), Δ133TP53 (from TP53), and TAp73 (from TP73).[12][13]

-

Signaling Pathway Disruption: The altered expression of key regulatory proteins impacts major signaling cascades. For instance, this compound has been shown to downregulate critical components of the Wnt/β-catenin signaling pathway, including LEF1 and LRP6.[11] It also modulates the AKT and JNK signaling pathways, which are crucial for cell survival and stress responses in cancer.[12]

Cytotoxicity and Potent Anti-Tumor Activity

The widespread disruption of splicing translates into potent and selective cytotoxicity against cancer cells, which are often more reliant on a highly active splicing machinery to support their rapid proliferation and aberrant gene expression programs.

Cellular Consequences: Apoptosis and Cell Cycle Arrest

The primary cytotoxic outcomes of this compound treatment are:

-

Potent Cell Proliferation Inhibition: this compound inhibits the growth of a broad range of cancer cell lines with high potency, typically in the low nanomolar range.[1][8][14]

-

Induction of Cell Cycle Arrest: By disrupting the synthesis of proteins essential for cell cycle progression, this compound causes cells to accumulate in the G1 and G2/M phases of the cell cycle, preventing cell division.[9][10][13][15][16]

-

Activation of Apoptosis: The accumulation of cellular damage and the altered expression of apoptosis regulators (e.g., an increased Bax/Bcl-2 ratio) trigger programmed cell death.[1][9][12][13][17] This is experimentally confirmed by observing increased activity of executioner caspases (caspase-3 and -7) and DNA fragmentation (TUNEL assay).[1][10][18]

Quantitative Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit a biological process by 50%, is a standard metric of potency.[19] this compound demonstrates impressive IC50 values across numerous cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |

| MKN1 | Gastric | 4.0 | [1] |

| MKN45 | Gastric | 1.6 | [1] |

| Primary Gastric Cells | Gastric | 4.9 (mean) | [1] |

| HeLa | Cervical | ~1.0 - 2.0 | [13][17] |

| HEL | Erythroleukemia | 1.5 | [20] |

| K562 | Erythroleukemia | 25.0 | [20] |

Note: IC50 values can vary based on experimental conditions, such as assay duration.[19] It is also important to note that not all cell types are equally sensitive; for instance, non-cancerous HEK293T cells have shown significantly lower sensitivity to the cytotoxic effects of this compound.[14][21][22]

In Vivo Efficacy and Combination Potential

The potent in vitro activity of this compound and its derivatives translates to significant anti-tumor effects in vivo. Studies using mouse xenograft models have demonstrated that systemic administration can lead to substantial tumor growth inhibition and, in some cases, complete tumor regression.[1][8]

Furthermore, this compound shows promise in combination therapies. Pre-treatment with this splicing modulator has been shown to increase the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, suggesting a synergistic relationship that could overcome drug resistance.[18][22]

Key Experimental Methodologies

Validating the biological activity and cytotoxicity of this compound requires a suite of well-established cell and molecular biology techniques. The trustworthiness of the data relies on self-validating experimental systems where the mechanistic action (splicing inhibition) is directly correlated with the phenotypic outcome (cytotoxicity).

Workflow for Assessing Cytotoxicity

A typical workflow involves treating cancer cells with a dose-range of the compound and measuring the impact on cell viability and proliferation over time.

Protocol: Cell Viability Assessment via MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye to its insoluble purple formazan, which can be quantified by spectrophotometry.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MKN45) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.01 nM to 100 nM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) control and wells with medium only (blank).

-

Incubation: Return the plate to the incubator for 48-72 hours. The incubation time is critical and should be consistent across experiments.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the blank reading, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Validation of Splicing Inhibition via RT-PCR

-

Principle: To confirm that cytotoxicity is caused by splicing inhibition, one must demonstrate an accumulation of unspliced pre-mRNA for specific genes upon treatment. Reverse transcription-polymerase chain reaction (RT-PCR) can be used to visualize and quantify spliced versus unspliced transcripts. Genes like DNAJB1 and RIOK3 are known to be sensitive to this compound-induced splicing defects.[1]

-

Cell Treatment & RNA Isolation: Treat cells with this compound (e.g., 10 nM) and a vehicle control for a short duration (e.g., 4-6 hours) to capture the primary effect on splicing before widespread cell death occurs. Isolate total RNA using a standard method like TRIzol reagent.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which would otherwise lead to false positives for the unspliced transcript.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

PCR Amplification: Design two sets of PCR primers for a target gene (e.g., DNAJB1).

-

Set 1 (Spliced): Forward primer in one exon, reverse primer in the adjacent exon. This will only amplify the mature, spliced mRNA.

-

Set 2 (Unspliced): Forward primer in an exon, reverse primer in the subsequent intron. This will only amplify the unspliced pre-mRNA.

-

-

Gel Electrophoresis: Run the PCR products on an agarose gel. In this compound-treated samples, you expect to see a significant increase in the band corresponding to the unspliced product and a potential decrease in the spliced product compared to the vehicle control.

Clinical Perspective and Future Directions

The unique mechanism and potent activity of this compound have made the spliceosome an attractive target for oncology drug development.

-

Clinical Development: While this compound itself has not been advanced clinically, more stable synthetic derivatives have been created to improve its pharmacological properties. Analogs such as E7107 and H3B-8800 have entered Phase I clinical trials for the treatment of advanced solid tumors and hematologic malignancies.[5][15][16][23][24] These trials have provided crucial proof-of-concept for spliceosome inhibition in humans, although challenges, including off-target toxicities, have been noted.[15][16]

-

Mechanisms of Resistance: As with any targeted therapy, understanding potential resistance mechanisms is crucial. Mutations within the drug-binding pocket of the SF3B1 protein have been shown to confer resistance to this compound.[8] Additionally, the activity of cellular drug efflux pumps may limit intracellular accumulation of the compound in some contexts.[25]

-

Future Outlook: this compound has served as an invaluable chemical probe to dissect the function of the spliceosome and validate it as a therapeutic target.[8][9] Future research will focus on developing next-generation splicing modulators with an improved therapeutic index, identifying predictive biomarkers to select patients most likely to respond, and exploring novel combination strategies to enhance anti-tumor efficacy.

References

-

Sato, A., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(1), 110-117. [Link]

-

Folco, E. G., et al. (2011). The natural product this compound inhibits the first step of pre-mRNA splicing. eDiss, Georg-August-Universität Göttingen. [Link]

-

Anufrieva, S., et al. (2023). Therapy-induced stress response is associated with downregulation of pre-mRNA splicing in cancer cells. International Journal of Molecular Sciences. [Link]

-

Glpbio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. GLPBio. [Link]

-

National Cancer Institute (NCI). Clinical Trials Using Pladienolide Derivative E7107. NCI. [Link]

-

Corrionero, A., et al. (2014). Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs. Journal of Biological Chemistry, 289(4), 1938-1947. [Link]

-

Fan, L., et al. (2022). Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound. Aging, 14(5), 2039-2056. [Link]

-

Wikipedia. This compound. Wikipedia. [Link]

-

Martin-Perez, D., et al. (2021). Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug. Journal of Experimental & Clinical Cancer Research, 40(1), 371. [Link]

-

Lindsley, C. W., et al. (2011). Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold. ACS Chemical Biology. [Link]

-

ResearchGate. (2024). This compound (PB) inhibits SF3B1 without inducing cytotoxicity in HEK293T cells. ResearchGate. [Link]

-

Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1273-1280. [Link]

-

ResearchGate. Efficacy of a spliceosome inhibitor, this compound, on SCLC cell... ResearchGate. [Link]

-

Isomerase. This compound. Isomerase. [Link]

-

ResearchGate. Proliferation and viability dose-response curves of this compound... ResearchGate. [Link]

-

Zhang, Q., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [Link]

-

Taylor & Francis Online. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Taylor & Francis Online. [Link]

-

Boothe, J. R., et al. (2020). Production of novel pladienolide analogues through native expression of a pathway-specific activator. Chemical Science, 11(42), 11491-11497. [Link]

-

Jorge, A., et al. (2019). Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines. Cancer Chemotherapy and Pharmacology, 84(2), 365-377. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ghannam, A., et al. (2011). Synthesis of a this compound Analogue with the Fully Functionalized Core Structure. Organic Letters, 13(12), 3056-3059. [Link]

-

Krische, M. J., et al. (2021). Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation. Journal of the American Chemical Society. [Link]

-

Lee, S., & Kim, S. (2021). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Molecules, 26(19), 5966. [Link]

-

Ghannam, A., et al. (2011). Synthesis of a this compound Analogue with the Fully Functionalized Core Structure. ACS Publications. [Link]

-

He, X., et al. (2024). The pre-mRNA splicing modulator this compound inhibits Cryptococcus neoformans germination and growth. mSphere. [Link]

-

Hong, D. S., et al. (2013). Phase I Pharmacokinetic and Pharmacodynamic Study of the First-in-Class Spliceosome Inhibitor E7107 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 19(22), 6348-6356. [Link]

-

He, X., et al. (2024). The pre-mRNA Splicing Modulator this compound Inhibits Cryptococcus neoformans Germination and Growth. bioRxiv. [Link]

-

ResearchGate. This compound significantly inhibited HeLa cell viability and colony... ResearchGate. [Link]

-

Mos-Crespo, V., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 16(2), 241. [Link]

-

Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-519. [Link]

-

Exelixis Medical Affairs. Explore Clinical Trials. Exelixis. [Link]

Sources

- 1. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]

- 8. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Facebook [cancer.gov]

- 24. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

A Technical Guide to the Identification and Validation of Pladienolide B's Molecular Target

Executive Summary: The discovery of a bioactive molecule's mechanism of action is a critical step in translating a chemical curiosity into a therapeutic tool. Pladienolide B, a natural product derived from Streptomyces platensis, exhibits potent antitumor activity at nanomolar concentrations by arresting the cell cycle.[1][2] This guide provides an in-depth, technical walkthrough of the multi-pronged strategy used to identify and rigorously validate its molecular target. We will detail the core experimental workflows, from initial hypothesis generation using chemical biology to definitive validation through genetic and biophysical methods, that collectively identified the splicing factor 3b subunit 1 (SF3B1) as the direct target of this compound.[1][3][4] This process serves as a paradigm for modern drug target identification, blending classic biochemical techniques with cutting-edge genomic and proteomic approaches.

Part 1: The Scientific Imperative and Biological Context

This compound: A Potent Splicing Modulator

This compound is a macrolide that inhibits pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[3] The spliceosome, a massive and dynamic molecular machine, removes introns from pre-mRNA to generate mature, translatable mRNA.[5] By targeting this process, this compound causes an accumulation of unspliced mRNA, leading to cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for protein synthesis.[1][6]

The Spliceosome and SF3B1: A Druggable Node in Cancer

The spliceosome's complexity offers multiple points for therapeutic intervention. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex, which is critical for recognizing the branch point sequence during the early stages of spliceosome assembly.[5] The discovery that this compound directly binds to the SF3B1 subunit of the SF3b complex revealed that this essential protein is a druggable target.[1][7] This was a landmark finding, paving the way for the development of a new class of anticancer agents known as spliceosome modulators.[8]

Part 2: A Convergent Strategy for Target Identification & Validation

The identification of SF3B1 was not the result of a single experiment but a logical, self-validating cascade of techniques. This guide structures the process into three core phases:

-

Target Hypothesis Generation: Using the molecule as a "bait" to pull its binding partners out of the cellular proteome.

-

Genetic Confirmation: Proving that the candidate target is essential for the drug's activity.

-

Biophysical & Functional Validation: Demonstrating direct physical engagement in cells and confirming the mechanistic link to the observed phenotype.

Phase 1: Target Hypothesis Generation via Affinity-Based Chemical Proteomics

The foundational step is to identify proteins that physically interact with this compound. This is achieved by converting the drug into a chemical probe and using it to "fish" for its targets in a complex protein mixture derived from cancer cells.

Causality: If this compound has a specific protein target, an immobilized version of the drug should be able to selectively capture that target from a cell lysate, allowing for its subsequent identification by mass spectrometry.

Protocol 1: Affinity Chromatography Pull-Down

-

Probe Synthesis: Synthesize a this compound derivative that incorporates a linker and a high-affinity tag, such as biotin. This must be done carefully to ensure the modification does not abrogate the drug's biological activity.

-

Matrix Preparation: Incubate streptavidin-coated agarose or magnetic beads with the biotinylated this compound probe to create an immobilized affinity matrix. Wash the beads extensively to remove any unbound probe.[9]

-

Cell Lysis: Harvest cultured cancer cells (e.g., HeLa or DLD1 cells) and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Incubation: Add the cell lysate to the affinity matrix. As a crucial control, also incubate lysate with beads that have not been coupled to the probe (negative control) and with beads in the presence of excess, free (non-biotinylated) this compound (competition control). Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.

-

Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of free this compound.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise specific bands that appear only in the experimental lane and are absent or reduced in the control lanes. Subject these bands, or the entire eluate, to in-solution or on-bead tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation 1: Expected Mass Spectrometry Results

| Rank | Protein Identified | Spectral Counts (Probe) | Spectral Counts (Control) | Spectral Counts (Competition) | Rationale for Candidacy |

| 1 | SF3B1 | 152 | 2 | 15 | High spectral count, significantly reduced in both control lanes. |

| 2 | HSP90 | 88 | 75 | 81 | Common non-specific binder, poorly competed. |

| 3 | Tubulin | 65 | 59 | 62 | Abundant cytoskeletal protein, likely non-specific. |

| 4 | SAP130 (SF3B3) | 45 | 1 | 8 | Component of the same SF3b complex as SF3B1. |

This table presents hypothetical but representative data. The key indicator is a protein whose binding is highly specific to the probe and can be competed away by the free drug.

Phase 2: Genetic Confirmation of the Target

Chemical proteomics provides strong candidates, but it does not prove that the interaction is responsible for the drug's cytotoxic effects. Genetic methods provide this crucial link.

Causality: If SF3B1 is the true target of this compound, then reducing its expression or introducing mutations that prevent drug binding should make cells resistant to the drug's effects.

Protocol 2: CRISPR-Cas9 Mediated Target Validation

CRISPR-Cas9 gene editing is a precise tool for validating drug targets.[10][11][12] By introducing mutations found in pladienolide-resistant cell lines, one can directly test the binding hypothesis.[13]

-

Design gRNA: Design and synthesize a guide RNA (gRNA) that targets a specific locus in the SF3B1 gene, such as the region encoding Arginine 1074, a residue implicated in resistance.[13]

-

Cell Transfection: Co-transfect cancer cells (e.g., DLD1) with plasmids encoding the Cas9 nuclease and the designed gRNA.

-

Selection and Cloning: Select for transfected cells and isolate single-cell clones.

-

Sequence Verification: Expand the clones and perform Sanger sequencing of the target genomic locus to identify clones with the desired mutation (e.g., R1074H).

-

Cell Viability Assay: Treat both wild-type (WT) and SF3B1-mutant cells with a dose-response curve of this compound for 72 hours.

-

Data Analysis: Measure cell viability using a standard method (e.g., MTS or CellTiter-Glo assay). Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines and compare the values.

Data Presentation 2: Expected Drug Sensitivity Shift

| Cell Line | Genotype | This compound IC50 | Fold Resistance |

| DLD1-WT | SF3B1 (Wild-Type) | ~2.5 nM | 1x |

| DLD1-Mutant | SF3B1 (R1074H) | > 500 nM | >200x |

A significant increase in the IC50 value in the mutant cell line is powerful evidence that SF3B1 is the direct target and that the drug's efficacy depends on its ability to bind to this specific site.[13]

Phase 3: Biophysical and Functional Validation

The final phase involves demonstrating direct target engagement in the complex milieu of an intact cell and linking that engagement to the known biological function of the target.

Causality: A drug binding to its target protein will increase the thermal stability of that protein.[14][15] This physical engagement should, in turn, directly inhibit the protein's function—in this case, pre-mRNA splicing.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target interaction in a physiological context.[16][17][18] The principle is that ligand binding stabilizes a protein, increasing the temperature required to denature it.[14][15]

-

Cell Treatment: Treat intact cancer cells with this compound or a vehicle control for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.

-

Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble SF3B1 remaining at each temperature using Western blotting with an anti-SF3B1 antibody.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble SF3B1 as a function of temperature. A shift in the melting curve to the right for the drug-treated samples indicates target stabilization and therefore, direct engagement.

Protocol 4: In Vitro Splicing Assay

This functional assay directly measures the enzymatic activity of the spliceosome.[19][20][21]

-

Prepare Substrates: Prepare splicing-competent nuclear extract from HeLa cells.[22] Synthesize a radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate by in vitro transcription from a minigene construct.[21][23]

-

Splicing Reaction: Set up splicing reactions containing the nuclear extract, ATP, and the radiolabeled pre-mRNA substrate. Add varying concentrations of this compound or a vehicle control. Incubate at 30°C for a time course (e.g., 0-90 minutes).

-

RNA Extraction: Stop the reactions and extract the RNA using a phenol-chloroform procedure.

-

Analysis: Resolve the RNA species on a denaturing polyacrylamide/urea gel.[23]

-

Visualization: Dry the gel and visualize the radiolabeled RNA bands by autoradiography. The pre-mRNA, splicing intermediates (lariat), and the final spliced mRNA product will appear as distinct bands. Inhibition is observed as a dose-dependent accumulation of the pre-mRNA substrate and a corresponding decrease in the spliced mRNA product.[21]

Conclusion

The identification of SF3B1 as the target of this compound is a testament to a rigorous, multi-faceted scientific approach. The convergence of evidence from chemical proteomics, genetic resistance studies, cellular target engagement assays, and functional biochemical assays provides an undeniable case. This body of work not only elucidated the mechanism of a potent antitumor compound but also validated the spliceosome as a key therapeutic target in oncology, sparking the development of a new generation of cancer drugs.

References

-

Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs. Nature Protocols, 11(7), 1365-1378. Available at: [Link]

-

Crews, C. M., et al. (2018). Short-circuiting RNA splicing. Cell Chemical Biology, 25(4), 363-369. Available at: [Link]

-

Hicks, M. J., et al. (2018). In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract. Methods in Molecular Biology, 1720, 1-13. Available at: [Link]

-

GLPBio. (2024). This compound: Unraveling Splicing Mechanisms and Therapeutic Potential. Available at: [Link]

-

Kotake, Y., et al. (2007). Splicing factor SF3b as a target of the antitumor natural product pladienolide. Nature Chemical Biology, 3(9), 570-575. Available at: [Link]

-

Yokoi, A., et al. (2011). Biological validation that SF3b is a target of the antitumor macrolide pladienolide. FEBS Journal, 278(24), 4870-4880. Available at: [Link]

-

Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

-

Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129-1131. Available at: [Link]

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available at: [Link]

-

Will, C. L., & Lührmann, R. (2001). Spliceosomal UsnRNP Biogenesis, Structure and Function. Current Opinion in Cell Biology, 13(3), 290-301. Available at: [Link]

-

Query, C. C., & Konarska, M. M. (2004). Mammalian In Vitro Splicing Assays. Methods in Molecular Biology, 257, 249-264. Available at: [Link]

-

Dignam, J. D., et al. (1983). Eukaryotic gene transcription with purified components. Methods in Enzymology, 101, 582-598. Available at: [Link]

-

Ruskin, B., et al. (1984). Excision of an intact intron as a novel lariat structure during pre-mRNA splicing in vitro. Cell, 38(2), 317-331. Available at: [Link]

-

Effenberger, T., et al. (2017). Targeting the Spliceosome in Chronic Lymphocytic Leukemia with the Macrolides FD-895 and Pladienolide-B. Haematologica, 102(6), 1070-1080. Available at: [Link]

-

Liu, B., et al. (2019). Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Cell Cycle, 18(4), 455-466. Available at: [Link]

-

Vanzyl, E. J., et al. (2020). The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death. PLOS ONE, 15(12), e0224953. Available at: [Link]

-

Poirier, J. T., et al. (2021). Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response. The Journal of Clinical Investigation, 131(18), e142917. Available at: [Link]

-

Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]

-

Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31-38. Available at: [Link]

-

ResearchGate. (2019). This compound significantly inhibited HeLa cell viability and colony formation. [Image]. Available at: [Link]

-

G-Biosciences. Affinity Chromatography. Available at: [Link]

-

Sato, S., et al. (2014). High antitumor activity of this compound and its derivative in gastric cancer. Cancer Science, 105(8), 110-117. Available at: [Link]

-

Pierce Biotechnology. (n.d.). Affinity purification of antibodies. Available at: [Link]

-

G-Biosciences. (n.d.). Affinity Chromatography Protocol. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death | PLOS One [journals.plos.org]

- 6. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tryps.rockefeller.edu [tryps.rockefeller.edu]

- 10. biocompare.com [biocompare.com]

- 11. selectscience.net [selectscience.net]

- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 13. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 19. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract | Springer Nature Experiments [experiments.springernature.com]

- 20. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Interaction of Pladienolide B and Splicing Factor SF3B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of pre-mRNA splicing, orchestrated by the spliceosome, is a cornerstone of eukaryotic gene expression. Its fidelity is paramount for cellular homeostasis, and its dysregulation is increasingly recognized as a hallmark of various pathologies, including cancer. Splicing factor 3B subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a pivotal role in the recognition of the branch point sequence during the early stages of spliceosome assembly. This central function has positioned SF3B1 as a compelling therapeutic target. Pladienolide B, a natural product macrolide, has emerged as a potent and specific inhibitor of SF3B1, demonstrating significant antitumor activity. This technical guide provides a comprehensive exploration of the molecular interactions between this compound and SF3B1, detailing the mechanism of inhibition, its downstream cellular consequences, and a practical guide to the experimental methodologies used to investigate this critical interaction.

The Spliceosome and the Central Role of SF3B1